molecular formula C7H10N2O2 B149091 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 69386-75-0

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Cat. No.: B149091
CAS No.: 69386-75-0
M. Wt: 154.17 g/mol
InChI Key: BSAGFTRPGKHANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione (CAS 69386-75-0) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research, featuring fused pyrazole and pyridazine rings with two ketone groups . This structure imparts unique physicochemical properties, making it a valuable scaffold for constructing more complex molecules. In research settings, this compound has demonstrated promising biological activities. It has been investigated for its anti-cancer properties, showing significant cytotoxic effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression. This inhibition leads to reduced proliferation of cancer cells . Derivatives have also shown potential anti-inflammatory and antimicrobial activities, making them candidates for further development in therapeutic applications . The compound serves as a key precursor in the synthesis of more complex heterocyclic systems through various chemical reactions, including oxidation, reduction, and substitution, which can introduce diverse functional groups to enhance biological activity or material properties . The molecular formula is C 7 H 10 N 2 O 2 with a molecular weight of 154.17 g/mol . Its calculated octanol/water partition coefficient (LogP) is -0.2, and it features two hydrogen bond acceptors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAGFTRPGKHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Pyridazine Condensation

The most direct route involves reacting substituted pyridazines with hydrazines under catalytic conditions. For example, pyridazine derivatives bearing electron-withdrawing groups (e.g., carbonyl or nitro groups) undergo cyclocondensation with hydrazine hydrate in refluxing ethanol. Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) accelerate the reaction by facilitating imine formation and subsequent cyclization. Yields typically range from 50–70%, depending on the substitution pattern of the pyridazine precursor.

A notable variation employs in situ generation of hydrazines from azides. For instance, 2-cyanopyridazine reacts with sodium azide and ammonium chloride in dimethylformamide (DMF), forming a tetrazole intermediate that undergoes thermal rearrangement to yield the target compound. This method, while efficient, requires stringent temperature control (100–120°C) to prevent decomposition.

Diazo Ketone Intermediate Method

A multi-step synthesis leveraging diazo ketones is documented in patent literature and organic synthesis protocols. The process begins with the preparation of 6,6-dimethyldihydro-2H-pyran-2,4(3H)-dione via aldol condensation of methyl acetoacetate and acetone under basic conditions (Scheme 1):

The diketone is then converted to a diazo ketone using p-acetamidobenzenesulfonyl azide (p-ABSA) and triethylamine in acetonitrile, achieving an 89% yield after column chromatography. Cyclization of the diazo ketone under refluxing toluene generates the pyrazolo-pyridazine scaffold, though this step often requires optimization to suppress dimerization.

Thermolysis of Tetrazole Derivatives

Wentrup’s thermolysis of 5-(2-pyrazinyl)tetrazole (36 ) at 400°C under vacuum affords the triazolopyrazine core in 20% yield. The mechanism proceeds via a diazo intermediate (37 ), which undergoes intramolecular cyclization (Scheme 2):

Thermolysis: 36 Δ37 38  (Target Compound)\text{Thermolysis: } \text{36 } \xrightarrow{\Delta} \text{37 } \rightarrow \text{38 (Target Compound)}

Despite its historical significance, the method’s low yield and harsh conditions render it impractical for large-scale synthesis. However, oxidizing pyrazine-2-carbaldehyde hydrazones with lead tetraacetate improves yields to 75%, offering a viable alternative.

Copper-Catalyzed Cycloaddition

Modern approaches utilize click chemistry for regioselective triazole formation. Koguchi’s one-pot reaction of ynones with β-amino azides in the presence of Cu(I) catalysts produces 6,7-dihydro-1,2,3-triazolo[1,5-a]pyrazines in 80% yield. While this method excels in atom economy, the resulting dihydro derivatives require oxidation (e.g., with MnO₂) to achieve the fully aromatic system, adding complexity.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityKey Challenges
Hydrazine Condensation50–70Refluxing ethanol, acid catalystHighRegioisomer formation
Diazo Ketone Intermediate70–89Multi-step, column chromatographyModerateDimerization during cyclization
Diamine Cyclization30–35Acetic acid, RTLowLimited to symmetrical diketones
Thermolysis20–75High temperature, vacuumLowHarsh conditions, low yields
Copper-Catalyzed80Room temperature, Cu(I) catalystHighPost-synthesis oxidation needed

Challenges and Optimization Strategies

A persistent issue across methods is the control of regioselectivity, particularly when using unsymmetrical precursors. Computational modeling of transition states could guide catalyst design to favor desired pathways. Additionally, solvent-free mechanochemical approaches may enhance yields by reducing side reactions associated with solvolysis .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has been investigated for its potential therapeutic effects in various fields:

  • Anti-cancer Activity : The compound has shown significant cytotoxic effects against certain cancer cell lines by inhibiting Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression from the G1 phase to the S phase. This inhibition leads to reduced proliferation of cancer cells.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound's structural features allow it to interact with biological targets, suggesting potential use as an antimicrobial agent .

Enzyme Inhibition and Receptor Modulation

The compound serves as a scaffold for synthesizing enzyme inhibitors or receptor modulators. Its ability to interact with various biological targets makes it a valuable building block in drug design aimed at modulating specific biochemical pathways.

Synthesis and Derivatives

This compound is utilized in the synthesis of more complex heterocyclic compounds. It can be transformed into various derivatives through chemical reactions such as oxidation, reduction, and substitution. These derivatives may possess enhanced biological activities and broaden the scope of applications in medicinal chemistry and materials science .

Case Study 1: Inhibition of CDK2

A study demonstrated that this compound effectively inhibits CDK2 activity in vitro. This inhibition was linked to reduced cell proliferation rates in cancer cell lines. The mechanism involved binding to the ATP site of CDK2, preventing its phosphorylation activity essential for cell cycle progression.

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares core features with several nitrogen-containing bicyclic diones. Key structural analogs include:

Compound Name Core Structure Substituents Key Features Reference
2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione Pyrido-pyrazine dione 4-Cl, 5-cyclopentyloxy, 2-F substituents High herbicidal activity
2-(3-Chlorophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione Triazolo-pyridazine dione 3-Cl phenyl group Bioactive scaffold with potential enzyme inhibition
5-Hydroxymethyl-2-methyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione Triazolo-pyridazine dione 5-hydroxymethyl, 2-methyl groups Polar functional groups enhance solubility
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione Pyrido-pyrazine dione Unsubstituted core Simplified structure for mechanistic studies

Key Observations :

  • Ring Systems : The pyridazine and pyrazine moieties are common, but substitution with triazole (e.g., [1,2,4]triazolo) modifies electronic properties and binding affinity .
  • Substituent Effects : Halogenated aryl groups (e.g., 4-Cl, 2-F) in herbicidal analogs enhance activity by increasing lipophilicity and target interaction .

Physicochemical Properties

Comparative data on molecular weight, solubility, and stability:

Compound Molecular Weight (g/mol) Solubility Stability
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione ~194.18 (estimated) Low (non-polar core) Moderate (sensitive to hydrolysis)
2-(3-Chlorophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione 265.70 Moderate (Cl substituent) High (stable crystalline form)
5-Hydroxymethyl-2-methyl-triazolo-pyridazine dione 197.19 High (hydroxymethyl group) pH-dependent stability

Insights :

  • Hydroxyl or polar substituents (e.g., hydroxymethyl) improve aqueous solubility, critical for drug delivery .
  • Chlorinated derivatives exhibit enhanced stability and bioactivity due to reduced metabolic degradation .

Biological Activity

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazolo-pyridazine ring system. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2, and it is characterized by the following structural attributes:

PropertyDescription
IUPAC Name5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
CAS Number69386-75-0
Molecular Weight154.17 g/mol

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase. The compound's interaction with CDK2 leads to significant cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies .

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance:

  • In studies involving leukemia and breast cancer cell lines (e.g., HEL and MDA-MB-231), the compound demonstrated IC50 values indicating effective antiproliferative activity.
  • A selectivity index greater than 25 was reported in certain studies, highlighting its potential for targeted cancer therapy while minimizing effects on normal cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms similar to those observed in other pyridazine derivatives. This antimicrobial potential is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-β. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activities of this compound:

Study TypeFindings
Cytotoxicity Assays IC50 values < 5 µM against leukemia cell lines; selective against cancer cells .
Antimicrobial Screening Inhibition of growth in multiple bacterial strains; potential as a new antimicrobial agent .
Inflammatory Response Significant reduction in IL-β production in stimulated HL-60 cells; suggests anti-inflammatory action .

Q & A

What synthetic routes are optimized for synthesizing Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives, and how do modifications affect yield?

Basic Research Focus
The synthesis involves esterification of indole-2-carboxylic acids followed by cyclization. Key intermediates are prepared via esterification with benzyl alcohol using DMAP and DCC in dichloromethane . Modifications to avoid dechlorination or nitro group reduction during catalytic hydrogenation (e.g., using 4-methoxybenzyl alcohol) improve yields . For example, one-pot cyclization achieves >90% yield for pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives .

How are antiviral efficacy and cytotoxicity evaluated for this compound class?

Basic Research Focus
Antiviral activity is quantified using EC50 (half-maximal effective concentration) and cytotoxicity via CC50 (half-maximal cytotoxic concentration). Selectivity Index (SI = CC50/EC50) determines therapeutic potential. For example, derivative 36 (EC50 = 1.61 µM, CC50 = 175.4 µM) shows SI = 108.9, indicating strong antiviral specificity .

CompoundEC50 (µM)CC50 (µM)SI
6126.70>200>1.6
36 1.61175.4108.9

How do structural modifications (e.g., nitro vs. chloro substituents) influence antiviral potency?

Advanced Research Focus
Substituent position and electronic properties critically affect activity. Nitro groups at position 6 (e.g., 36 ) enhance potency 6-fold compared to chloro-substituted analogues (EC50 = 1.61 µM vs. ~10 µM for 30 ). Conversely, replacing hydroxyl groups with carboxylic acid or acetohydroxamic acid moieties reduces activity, highlighting the importance of metal-chelating groups .

What methodologies assess synergistic effects with approved antivirals like daclatasvir?

Advanced Research Focus
Coefficient of Drug Interaction (CDI) is calculated using EC50 values from combinatory treatments. Compound 36 and daclatasvir show synergy (CDI ≈ 0.9), while 30 and daclatasvir exhibit additive effects (CDI ≈ 1). Synergy is confirmed via viral RNA quantification and luciferase assays in replicon cells .

What resistance mechanisms emerge in Flaviviridae viruses against this compound class?

Advanced Research Focus
Resistance mutations like T181I in NS5B polymerase (near the catalytic site) reduce compound efficacy. Adaptive serial passaging in replicon cells identifies mutations, validated via reverse genetics and molecular dynamics (MD) simulations . Resistance is reversible upon reintroducing wild-type viral sequences, excluding host factors .

How are computational methods used to predict binding modes and interactions?

Advanced Research Focus
Induced-fit docking (IFD) and MD simulations (e.g., Desmond software) model inhibitor interactions with viral polymerases. Simulations reveal Mg²⁺/Mn²⁺ chelation in the catalytic pocket as critical for activity . Ligand-protein stability is assessed via root-mean-square deviation (RMSD) analysis over 100-ns trajectories .

How are contradictions in structure-activity relationship (SAR) data resolved?

Methodological Focus
Discrepancies (e.g., reduced activity with flexible chelating moieties) are analyzed by comparing EC50 trends, crystallography, and MD simulations. For instance, hydroxyl groups outperform carboxylic acid derivatives due to optimal metal coordination, resolved via free-energy binding calculations .

What role do metal-chelating moieties play in antiviral mechanisms?

Advanced Research Focus
Chelation of Mg²⁺/Mn²⁺ ions in viral polymerase active sites disrupts RNA replication. Derivatives with hydroxamic acid or hydroxyl groups show higher activity than non-chelating analogues, validated via enzymatic assays and MD simulations .

What analytical techniques characterize synthesized derivatives?

Basic Research Focus
Nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm structural integrity. Catalytic hydrogenation (Pd/C) intermediates are monitored via TLC and HPLC .

How do molecular dynamics simulations validate target engagement?

Advanced Research Focus
MD simulations (e.g., 100-ns trajectories) assess stability of inhibitor-polymerase complexes. Hydrogen bonding with residues (e.g., Asp318 in NS5B) and metal coordination are quantified. RMSD <2 Å indicates stable binding, corroborating biochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.